molecular formula C21H25ClN2O4S B12468060 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12468060
M. Wt: 437.0 g/mol
InChI Key: WVHSNSITUUJQOC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperidinylsulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro and methoxyphenyl groups. The final step involves the attachment of the piperidinylsulfonyl group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Shares a similar core structure but lacks the piperidinylsulfonyl group.

    2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Contains a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidinylsulfonyl group, in particular, may enhance its biological activity and specificity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-18-8-5-16(6-9-18)11-12-23-21(25)17-7-10-19(22)20(15-17)29(26,27)24-13-3-2-4-14-24/h5-10,15H,2-4,11-14H2,1H3,(H,23,25)

InChI Key

WVHSNSITUUJQOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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